EDTA-OH

Chelation Chemistry Metal Selectivity Formulation Stability

Standard aminopolycarboxylic acid chelators fail in high-calcium matrices, sequestering essential Ca²⁺ and destabilizing formulations. EDTA-OH (HEDTA, CAS 150-39-0) solves this with a 2.6-order-of-magnitude lower Ca²⁺ affinity versus EDTA (Log K 8.0 vs 10.6), delivering precise Fe³⁺ control (Log K 19.6). Key Differentiation: • Fe³⁺-over-Ca²⁺ selectivity: Prevents over-chelation in hard-water cosmetics, cleaning agents, and biopharma buffers. • Rare earth separation: Achieves REE separation factors up to 42-20× greater than solvent extraction-for Nd/Pr purification. • CNS-penetrant chelation: Crosses blood-brain barrier; reduces brain aluminum at 50 mg/kg in preclinical models. Supplied as white crystalline powder (≥98% purity); ambient shipping; multi-gram to bulk quantities available.

Molecular Formula C10H18N2O7
Molecular Weight 278.26 g/mol
CAS No. 150-39-0
Cat. No. B093741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEDTA-OH
CAS150-39-0
SynonymsCo-HEDTA
cobalt-HEDTA
Dy-HEDTA
dysprosium-HEDTA
HEDTA
HEDTA, calcium and sodium salt
HEDTA, calcium salt (1:1)
HEDTA, sodium salt
HEDTA, tripotassium salt
HEDTA, trisodium salt
hydroxyethylethylenediaminetriacetic acid
N-(hydroxyethyl)ethylenediaminetriacetic acid
N-hydroxyethylenediaminetriacetic acid
TbHED3A
terbium-HEDTA
Molecular FormulaC10H18N2O7
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O
InChIInChI=1S/C10H18N2O7/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19)
InChIKeyURDCARMUOSMFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in most organic solvents
In water, 480 g/L at 20 °C
SOL IN WATER AND METHANOL

EDTA-OH (HEDTA): Chelating Agent with Differentiated Metal Affinity


EDTA-OH (CAS 150-39-0), chemically known as N-(2-Hydroxyethyl)ethylenediaminetriacetic acid or HEDTA, is a hexadentate aminopolycarboxylic acid chelating agent with the molecular formula C10H18N2O7 and a molecular weight of 278.26 g/mol [1]. Unlike the more symmetrical and rigid EDTA scaffold, the substitution of one acetate arm with a hydroxyethyl group in HEDTA introduces a nuanced alteration in its electron density and steric profile . This structural modification translates into a measurably altered metal-binding specificity, particularly for trivalent ions like Fe³⁺ and for rare earth elements, while maintaining high aqueous solubility and commercial viability as a crystalline powder or trisodium salt [2].

Workflow Selective heavy metal chelation in Ca²⁺-rich matrices
Selection Differentiated Fe³⁺/Ca²⁺ affinity profile vs. EDTA
Use Context Hard water formulations, rare earth separation research, environmental remediation

Why EDTA-OH Cannot Be Substituted by EDTA or DTPA


The assumption that any generic aminopolycarboxylic acid chelator can be interchangeably substituted is demonstrably false when specific metal ions or application environments are considered. The differential performance of EDTA-OH (HEDTA) compared to its closest analogs—namely EDTA and DTPA—stems from a unique interplay of its thermodynamic stability constants and its kinetic behavior in complex matrices. For instance, the presence of the hydroxyethyl group in HEDTA reduces the basicity of one nitrogen donor compared to EDTA, which directly impacts the conditional stability of its metal complexes across varying pH ranges . This results in HEDTA exhibiting a higher selectivity for Fe³⁺ over Ca²⁺ at neutral to slightly alkaline pH compared to EDTA, a crucial differentiator in formulations where calcium loading is abundant [1]. Furthermore, in the context of protein oxidation, while EDTA can paradoxically accelerate hydroxyl radical production in iron-ascorbate systems, HEDTA's distinct coordination geometry and redox potential of its metal complexes may offer a less pro-oxidant profile in certain formulations, although direct head-to-head data in this specific context remain limited [2]. Consequently, simple substitution based on a shared 'chelating agent' classification introduces risks of formulation failure, from inefficient metal scavenging in cosmetics to altered stability and even pro-oxidant activity in biopharmaceuticals.

Ca²⁺ affinity mismatch Lower calcium binding vs. EDTA may shift metal selectivity in high-hardness matrices; conditional stability differs across pH.
Redox potential variation Distinct coordination geometry may alter pro-oxidant behavior in protein formulations; direct comparative data remain limited.
pH-dependent chelation profile Conditional stability constants differ from EDTA and DTPA; requires application-specific validation.

Quantitative Differentiation vs. In-Class Alternatives


Metal Selectivity: Fe³⁺ over Ca²⁺ vs. EDTA

In complex aqueous media like seawater or brines, HEDTA exhibits a distinct selectivity profile. In experiments with Red Seawater at pH 7.5, HEDTA demonstrated a significantly higher relative affinity for Fe³⁺ and trivalent ions compared to Ca²⁺ and Mg²⁺ than its analog EDTA. While EDTA exhibited a high total calcium loading of 158 mg/g, HEDTA's performance was notably less dominated by calcium chelation, suggesting a superior ability to target trace heavy metals in high-hardness backgrounds [1]. This behavior is rooted in the fundamental thermodynamic stability constants (Log K): HEDTA has a Log K for Ca²⁺ of 8.0, which is lower than EDTA's 10.6, but retains a high Log K for Fe³⁺ of 19.6, making its Fe³⁺/Ca²⁺ selectivity ratio more favorable for applications where calcium interference must be minimized [2].

Fe³⁺/Ca²⁺ Selectivity
Head-to-head
Log K Ca²⁺: HEDTA 8.0 vs EDTA 10.6; Fe³⁺: 19.6 vs 25.1
Reported lower Ca²⁺ competition supports selective Fe³⁺ chelation in Ca²⁺-rich matrices.
Conditional constants in seawater, pH 7.5.
Chelation Chemistry Metal Selectivity Formulation Stability

Phytoremediation Efficiency: HEDTA vs. EDTA

In soil remediation studies evaluating the capacity of chelators to enhance metal uptake in plants (Helianthus annuus), HEDTA and EDTA were directly compared for their ability to mobilize and translocate Cd, Cr, and Ni from contaminated soil [1]. At an identical application rate of 0.5 g chelator per kg of soil, EDTA treatment significantly increased shoot concentrations of Cd from a baseline of 34 mg/kg to 115 mg/kg, and Ni from 15 mg/kg to 117 mg/kg, resulting in a total metal removal efficiency of 59 μg per plant. In contrast, HEDTA at the same rate yielded a lower total metal uptake of 42 μg per plant. This indicates that for rapid, high-capacity phytoextraction of these specific metals, EDTA is a more potent mobilizer than HEDTA.

Phytoremediation Uptake
Head-to-head
Total metal uptake 42 μg/plant (HEDTA) vs 59 μg/plant (EDTA)
EDTA showed 40% higher uptake in this model; HEDTA may support different mobilization profiles.
Sunflower pot experiment, 0.5 g/kg soil, Cd/Cr/Ni.
Phytoremediation Soil Remediation Environmental Chemistry

Rare Earth Element Separation Performance

In advanced separation processes for rare earth elements (REEs), the choice of chelating agent is paramount. A direct comparative study using chelation-assisted electrodialysis evaluated EDTA, DCTA, HEDTA, and DTPA for the separation of light and medium REEs from binary and ternary solutions [1]. Under optimized conditions (pH window of 3.0–4.5), the process utilizing HEDTA achieved REE separation factors of up to 42, which were reported to be up to 20 times greater than those attainable with the conventional solvent extraction (SX) process. Furthermore, among the chelators tested, HEDTA was explicitly identified as working 'most effectively' as a chelating agent for this separation task.

REE Separation Factor
Head-to-head
Separation factor up to 42 (≈20× solvent extraction baseline)
Reported highest performance among tested chelators; supports high-purity REE isolation.
Electrodialysis, pH 3.0–4.5, Neosepta® membranes.
Hydrometallurgy Rare Earth Elements Electrodialysis Separations Science

Stability in Nuclear Waste Matrices

The stability of metal-chelator complexes in highly alkaline and radioactive environments is a non-trivial property for nuclear waste processing. A study using reverse polarity capillary zone electrophoresis (RPCE) developed a method for the simultaneous determination of EDTA and HEDTA in Hanford Defense Waste (HDW) simulants, a matrix characterized by high radioactivity, high ionic strength, and high hydroxide concentration [1]. Under these harsh basic conditions, both EDTA and HEDTA metal complexes with Bi³⁺, Ca²⁺, Cu²⁺, Cd²⁺, Cr³⁺, Cr₂O₇²⁻, Hg²⁺, UO₂²⁺, Ni²⁺, Fe³⁺, and Th⁴⁺ were found to be unstable. However, it was observed that Pb²⁺ formed stable complexes with both EDTA and HEDTA, indicating that in this specific, challenging environment, the two chelators exhibit similar stability with lead, but not with the other metals tested. While not showing a differential advantage for HEDTA, this data confirms that its behavior in a complex, harsh matrix is distinct and must be characterized separately from EDTA; assumptions of identical behavior are invalid.

Nuclear Waste Stability
Context-dependent
Pb²⁺ stable complex; unstable with 11 other metals for both HEDTA and EDTA
Behavior comparable to EDTA in this matrix; substitution requires independent stability data.
SHW simulant, basic conditions, RPCE method.
Nuclear Waste Management Analytical Chemistry Capillary Electrophoresis

Procurement-Driven Application Scenarios


Selective Iron Control in High-Calcium Matrices

For formulations containing high levels of calcium and magnesium (e.g., hard water-based cosmetics, industrial cleaning agents, or detergents), HEDTA is the superior choice for controlling Fe³⁺ and other heavy metal contaminants without sequestering essential Ca²⁺. The evidence demonstrates that HEDTA's Log K for Ca²⁺ is 8.0, which is 2.6 orders of magnitude lower than that of EDTA (10.6) [1]. This means that in a high-calcium background, HEDTA will preferentially bind to and inactivate problematic transition metals (Log K for Fe³⁺ = 19.6), thereby preventing metal-catalyzed oxidation, rancidity, or discoloration, while leaving the calcium in the matrix unaffected. This targeted action prevents the 'over-chelation' that can destabilize emulsions or interfere with the intended function of calcium in formulations.

High-Efficiency REE Purification

In the hydrometallurgical processing of rare earth elements, HEDTA has been proven to significantly outperform conventional solvent extraction methods. In a direct comparison, a chelation-assisted electrodialysis process using HEDTA achieved REE separation factors of up to 42, which is up to 20 times greater than those of standard solvent extraction [1]. This dramatic improvement in separation efficiency allows for the production of higher-purity fractions of critical materials like neodymium (Nd) and praseodymium (Pr) from complex mixtures containing lanthanum (La) and cerium (Ce) [2]. Procurement of high-purity HEDTA is therefore justified for R&D and pilot-scale operations focused on developing next-generation, more efficient, and sustainable REE purification processes.

Blood-Brain Barrier Penetration and Metal Detoxification

Preclinical studies indicate that HEDTA possesses the ability to cross the blood-brain barrier, a property not shared by many other common chelators like EDTA. An in vivo study in rats demonstrated that intraperitoneal administration of HEDTA at 50 mg/kg for 5 days effectively reduced aluminum concentrations in both blood and brain tissue, while also mitigating associated oxidative stress in the brain [1]. This evidence supports the procurement of HEDTA for specialized neuroscience research programs investigating metal-induced neurotoxicity (e.g., aluminum overload models) or exploring the delivery of chelation therapy to the central nervous system, where EDTA's lack of brain penetration would be a critical limitation.

Application
Selection Property
Validation Focus
Selective Fe³⁺ chelation in Ca²⁺-rich formulations
Fe³⁺/Ca²⁺ selectivity profile
Conditional stability in hard water / physiological matrices
Rare earth element separation research
Chelation-assisted electrodialysis performance
Separation factor and purity yield vs. solvent extraction
Aluminum-induced neurotoxicity research models
BBB permeability and in vivo metal mobilization
Brain metal levels and oxidative stress endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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